![molecular formula C20H23N5O4 B2678831 6-[2-(2-Ethoxyethoxy)phenyl]-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione CAS No. 887671-68-3](/img/structure/B2678831.png)
6-[2-(2-Ethoxyethoxy)phenyl]-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-[2-(2-Ethoxyethoxy)phenyl]-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione, commonly known as Temozolomide, is a chemotherapy drug used for the treatment of certain types of brain tumors. It is a prodrug that is converted into an active metabolite, which then damages the DNA of cancer cells, ultimately leading to their death. In recent years, Temozolomide has gained significant attention in the scientific community due to its potential in the treatment of various types of cancer.
Mécanisme D'action
Temozolomide exerts its anticancer effects by alkylating the DNA of cancer cells, ultimately leading to their death. The active metabolite of Temozolomide, methyltriazenoimidazole carboxamide (MTIC), is formed in the liver and then enters the bloodstream. MTIC then enters cancer cells and forms adducts with the DNA, leading to DNA damage and ultimately cell death.
Biochemical and Physiological Effects:
Temozolomide has been shown to have both biochemical and physiological effects on cancer cells. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, and to inhibit the repair of DNA damage. Additionally, Temozolomide has been shown to have antiangiogenic effects, which may contribute to its anticancer activity.
Avantages Et Limitations Des Expériences En Laboratoire
Temozolomide has several advantages for use in lab experiments. It is relatively easy to synthesize and purify, and is readily available. Additionally, it has been extensively studied and its mechanism of action is well understood. However, Temozolomide also has some limitations, including its relatively short half-life and its potential toxicity to normal cells.
Orientations Futures
There are several future directions for research on Temozolomide. One area of interest is the development of new formulations and delivery methods to improve its efficacy and reduce its toxicity. Additionally, there is interest in developing combination therapies that include Temozolomide, as well as in identifying biomarkers that can predict response to treatment. Finally, there is interest in exploring the potential use of Temozolomide in the treatment of other types of cancer beyond brain tumors.
Méthodes De Synthèse
Temozolomide is synthesized through a series of chemical reactions, starting with the reaction of 2,4-dioxo-5-methylpyrimidine with N,N-dimethylformamide dimethyl acetal. This is followed by the reaction of the resulting intermediate with 2-chloro-N-(2-ethoxyethyl)acetamide. The final step involves the reaction of the resulting intermediate with ammonia to form Temozolomide.
Applications De Recherche Scientifique
Temozolomide has been extensively studied for its potential in the treatment of various types of cancer, including brain tumors, melanoma, and glioblastoma multiforme. It has been shown to be effective in both preclinical and clinical studies, and is currently used as a standard treatment for certain types of brain tumors.
Propriétés
IUPAC Name |
6-[2-(2-ethoxyethoxy)phenyl]-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O4/c1-5-28-10-11-29-15-9-7-6-8-14(15)25-13(2)12-24-16-17(21-19(24)25)22(3)20(27)23(4)18(16)26/h6-9,12H,5,10-11H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAOKWJWTEUTGSP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCOC1=CC=CC=C1N2C(=CN3C2=NC4=C3C(=O)N(C(=O)N4C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.